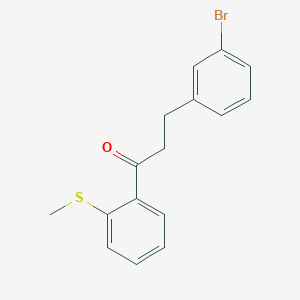
3-(3-Bromophenyl)-2'-thiomethylpropiophenone
説明
3-(3-Bromophenyl)-2'-thiomethylpropiophenone is a useful research compound. Its molecular formula is C16H15BrOS and its molecular weight is 335.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Bromophenyl)-2'-thiomethylpropiophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromophenyl group and a thiomethyl substituent, which may contribute to its unique biological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with biological macromolecules, influencing its pharmacological effects.
Antimicrobial Activity
Chalcone derivatives, including those with bromine substitutions, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, a related study demonstrated that brominated chalcones possess enhanced antimicrobial activity compared to their non-brominated counterparts .
Antitumor Activity
Research has shown that bromophenyl-containing compounds can exhibit antitumor effects. A study highlighted the ability of certain chalcone derivatives to induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also possess similar antitumor properties, potentially through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thioketone functionalities often act as enzyme inhibitors, potentially interfering with metabolic pathways critical for cell survival.
- Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into cell membranes, altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis and reduced cell viability.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various chalcones, including those structurally similar to this compound. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Chalcone A | 100 | Staphylococcus aureus |
| Chalcone B | 150 | Escherichia coli |
| This compound | 75 | Pseudomonas aeruginosa |
Study on Antitumor Activity
In vitro studies on cancer cell lines revealed that brominated chalcones could inhibit cell proliferation effectively. For example, a derivative showed a dose-dependent reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 20 µM .
特性
IUPAC Name |
3-(3-bromophenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLFIAUKIXMXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201220 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-27-9 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















